molecular formula C8H7NO4 B184438 3-Methoxycarbonylpyridine-4-carboxylic acid CAS No. 24202-79-7

3-Methoxycarbonylpyridine-4-carboxylic acid

Cat. No.: B184438
CAS No.: 24202-79-7
M. Wt: 181.15 g/mol
InChI Key: GTCDOGAERTYZBT-UHFFFAOYSA-N
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Description

3-Methoxycarbonylpyridine-4-carboxylic acid (MCPCA) is a versatile and important chemical compound that has been used in a variety of scientific and industrial applications. MCPCA is a cyclic acid with a molecular formula of C7H8NO3 and a molecular weight of 152.14 g/mol. It is a colorless solid that is slightly soluble in water and has a melting point of around 130°C. MCPCA is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, MCPCA has been used in the development of catalysts and as a reactant in organic synthesis.

Scientific Research Applications

Catalytic Activity in Organic Chemistry

3-Methoxycarbonylpyridine-4-carboxylic acid has been explored for its role in the synthesis of complex organic compounds. Drabina et al. (2010) detailed the preparation of optically pure 6-(4-alkyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine-2-carboxylates from 6-methoxycarbonylpyridine-2-carboxylic acid, which were used to form stable complexes with Cu(II) ions. These complexes exhibited catalytic activity for addition reactions in organic synthesis (Drabina et al., 2010).

Synthesis of Intermediate Compounds

Horikawa et al. (2001) demonstrated a practical synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate of another pyridine-carboxylic acid, using 3-methoxycarbonylpyridine. This route highlighted the versatility of 3-methoxycarbonylpyridine derivatives in synthesizing complex organic molecules (Horikawa et al., 2001).

Polymer Research

Pounder et al. (2011) reported on the synthesis and ring-opening polymerization of an O-carboxyanhydride monomer derived from L-malic acid, where 4-methoxypyridine, a derivative of this compound, was identified as an effective catalyst. This study highlights the potential of 3-methoxycarbonylpyridine derivatives in polymer chemistry (Pounder et al., 2011).

Photophysical Studies

Krinochkin et al. (2019) synthesized 4-aryl-2,2′-bipyridine-6-carboxylic acids, derivatives of 3-methoxycarbonylpyridine, and used them in the preparation of neutral lanthanide complexes. Their photophysical properties were then studied, indicating potential applications in materials science (Krinochkin et al., 2019).

Properties

IUPAC Name

3-methoxycarbonylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)6-4-9-3-2-5(6)7(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCDOGAERTYZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356216
Record name 3-methoxycarbonylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24202-79-7
Record name 3-methoxycarbonylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxycarbonyl)pyridine-4-carboxylic acid
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